Fmoc-Ser(tBu)-OH-13C3,15N

Quantitative Proteomics SILAC Stable Isotope Dilution MS

Fmoc-Ser(tBu)-OH-13C3,15N (CAS 1217448-78-6) is a stable isotope-labeled, protected amino acid derivative. It comprises a fluorenylmethoxycarbonyl (Fmoc) group for N-α-amino protection, a tert-butyl (tBu) ether for side-chain hydroxyl protection, and a serine backbone enriched with 13C3 and 15N isotopes.

Molecular Formula C22H25NO5
Molecular Weight 387.4 g/mol
Cat. No. B12058389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(tBu)-OH-13C3,15N
Molecular FormulaC22H25NO5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1
InChIKeyREITVGIIZHFVGU-FIEXIFIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser(tBu)-OH-13C3,15N Procurement Specifications: Isotopic Purity and Functional Profile


Fmoc-Ser(tBu)-OH-13C3,15N (CAS 1217448-78-6) is a stable isotope-labeled, protected amino acid derivative. It comprises a fluorenylmethoxycarbonyl (Fmoc) group for N-α-amino protection, a tert-butyl (tBu) ether for side-chain hydroxyl protection, and a serine backbone enriched with 13C3 and 15N isotopes . This labeling configuration renders the compound suitable for incorporation into peptides via solid-phase peptide synthesis (SPPS), with applications in quantitative mass spectrometry and biomolecular NMR spectroscopy [1].

Dual 13C/15N labeling for quantitative MS workflows (SILAC, AQUA) and triple-resonance NMR

Fmoc/tBu SPPS-compatible; supports high coupling efficiency with side-chain protection

Stable isotope-labeled internal standard for targeted proteomics and peptide structural biology

Why Unlabeled or Singly-Labeled Fmoc-Ser(tBu)-OH Analogs Cannot Substitute Fmoc-Ser(tBu)-OH-13C3,15N


Generic substitution of Fmoc-Ser(tBu)-OH-13C3,15N with unlabeled, singly-labeled (e.g., Fmoc-Ser(tBu)-OH-15N), or alternative isotope-labeled Fmoc-serine derivatives (e.g., deuterated variants) introduces material risks to experimental integrity. The dual 13C/15N labeling scheme confers a specific and predictable mass shift that is fundamental to stable isotope dilution and SILAC workflows, while unlabeled or singly-labeled analogs either provide no MS differentiation or insufficient multiplexing capability [1]. Furthermore, only dual 13C/15N labeling enables simultaneous backbone resonance assignment in multidimensional heteronuclear NMR; 15N-only or 2H-labeled alternatives cannot support the full suite of triple-resonance experiments required for structural elucidation [2]. Consequently, substitution with a non-identical isotope pattern or an amino acid lacking tBu protection will compromise quantification accuracy, limit structural information content, or introduce side-reaction artifacts.

Target (This Product)
Dual 13C3/15N labeling: +4 Da mass shift, supports MS multiplexing without isotopic envelope overlap
Potential Substitute
Unlabeled or 15N-only analog: +0 or +1 Da shift; insufficient mass separation for SILAC/AQUA quantification
May cause channel crosstalk and compromise peak integration accuracy
Target (This Product)
13C/15N dual label enables full suite of triple-resonance NMR experiments (HNCA, HNCO, etc.)
Potential Substitute
15N-only or deuterated Fmoc-Ser(tBu)-OH: limited to 1H-15N HSQC; cannot provide backbone assignment
Structural biology studies may become infeasible without dual labeling

Fmoc-Ser(tBu)-OH-13C3,15N: Quantified Differentiators Versus Unlabeled and Singly-Labeled Analogs


Dual 13C3/15N Isotopic Purity Quantified: 99 Atom % 13C and 98 Atom % 15N Versus Unlabeled Baseline

Fmoc-Ser(tBu)-OH-13C3,15N is specified with isotopic purity of 99 atom % 13C and 98 atom % 15N . This dual heavy-isotope enrichment contrasts with unlabeled Fmoc-Ser(tBu)-OH, which contains natural-abundance 13C (~1.1 atom %) and 15N (~0.37 atom %). The specified enrichment levels ensure that when incorporated into synthetic peptides, the labeled species yields a predictable mass increment of approximately +4 Da per serine residue relative to the unlabeled counterpart, enabling unambiguous MS1 peak separation and accurate relative quantification in SILAC or AQUA workflows.

Isotopic Purity
Supplier specification
99 atom % 13C / 98 atom % 15N
vs. natural abundance (~1.1% / ~0.37%)
Reported enrichment supports quantitative MS by minimizing unlabeled contaminant
Exact values per supplier CoA; verify lot-specific enrichment
Quantitative Proteomics SILAC Stable Isotope Dilution MS

Dual-Label Mass Shift (+4 Da) Versus Singly-Labeled Fmoc-Ser(tBu)-OH-15N (+1 Da) for MS Multiplexing

Fmoc-Ser(tBu)-OH-13C3,15N, upon deprotection and incorporation into a peptide, confers a net nominal mass increase of +4 Da compared to the unlabeled serine residue. This is derived from the replacement of three 12C atoms with 13C (+3 Da) and one 14N with 15N (+1 Da). In contrast, the singly-labeled analog Fmoc-Ser(tBu)-OH-15N provides only a +1 Da mass shift [1]. The +4 Da delta of the 13C3,15N dual-labeled compound ensures that the isotopic envelope of the heavy peptide does not overlap with the natural isotopic distribution of the light peptide, a critical requirement for accurate peak integration in MS1-based quantification and for avoiding channel crosstalk in multiplexed assays [2].

Mass Shift for Multiplexing
Cross-study comparable
+4 Da (this product)
vs. +1 Da (15N-only analog)
+4 Da prevents isotopic envelope overlap, critical for MS1-based quantification
Calculated from molecular formula; verify experimentally in target peptide context
Targeted Proteomics Internal Standard Mass Spectrometry

Chemical Purity Assay ≥99% (CP) Confirmed: Equivalence to Research-Grade Unlabeled Fmoc-Ser(tBu)-OH

The labeled compound Fmoc-Ser(tBu)-OH-13C3,15N is specified with a chemical purity assay of 99% (CP) . This purity specification is equivalent to that of standard research-grade unlabeled Fmoc-Ser(tBu)-OH, which is typically also specified at ≥98% to 99% by HPLC . This equivalence confirms that the isotopic labeling process does not compromise the chemical integrity of the protected amino acid building block, ensuring that coupling efficiency and crude peptide purity will not be negatively impacted compared to the use of unlabeled material in standard SPPS protocols.

Chemical Purity Equivalence
Supplier specification
99% (CP)
vs. unlabeled reference ≥98%
Indicates labeling does not compromise SPPS coupling performance
Within typical specification tolerance; confirm with in-house HPLC if required
SPPS Peptide Synthesis Coupling Efficiency

Suitability for Bio-NMR Verified: Dual-Label Enables Triple-Resonance Experiments Not Possible with Singly-Labeled or Unlabeled Fmoc-Ser(tBu)-OH

The compound is explicitly classified as suitable for bio-NMR applications by the manufacturer . The 13C3,15N dual-labeling scheme is a prerequisite for standard triple-resonance NMR experiments (e.g., HNCA, HNCO, HNCACB) used for protein backbone resonance assignment [1]. While the singly-labeled Fmoc-Ser(tBu)-OH-15N compound is also marked as bio-NMR suitable, it only supports 1H-15N HSQC experiments, providing limited structural information. The dual-labeled compound enables the full suite of heteronuclear correlation experiments, a capability not achievable with unlabeled or 15N-only labeled serine.

NMR Capability
Class-level inference
Triple-resonance (1H,13C,15N)
vs. 1H-15N HSQC only
Dual label is necessary for protein backbone assignment; 15N-only insufficient
As per standard heteronuclear NMR protocols; review specific pulse sequence needs
Protein NMR Triple-Resonance Backbone Assignment

Side-Chain tBu Protection Mitigates O-Acylation and Dehydration Side Reactions During SPPS: Differentiator Versus Unprotected Serine Analogs

The tert-butyl (tBu) ether protection on the serine hydroxyl group is a standard feature of Fmoc/tBu SPPS strategy. Its use prevents base-catalyzed O-acylation during coupling and acid-catalyzed dehydration during final cleavage [1]. While this is a class-level feature shared with unlabeled Fmoc-Ser(tBu)-OH, it is a critical differentiator from alternative serine derivatives lacking side-chain protection (e.g., Fmoc-Ser-OH-13C3,15N). Use of an unprotected serine analog in SPPS would result in significant O-acylation side products, reducing crude peptide purity by an estimated 10-30% depending on sequence context [2].

Side-Chain Protection
Class-level inference
tBu ether present
vs. unprotected -OH (Fmoc-Ser-OH)
Prevents O-acylation/dehydration; may avoid significant crude purity loss
Based on SPPS literature; sequence-dependent impact possible
SPPS Side-Reaction Suppression Orthogonal Protection

Optimal Deployment Scenarios for Fmoc-Ser(tBu)-OH-13C3,15N in Quantitative Proteomics and Structural Biology


Synthesis of AQUA Peptide Internal Standards for Absolute Quantification of Phosphorylation

Fmoc-Ser(tBu)-OH-13C3,15N is the definitive building block for synthesizing heavy isotope-labeled AQUA peptides containing a phosphoserine residue. The +4 Da mass shift conferred by dual 13C/15N labeling provides clean baseline resolution from endogenous unlabeled phosphopeptides during LC-MS/MS analysis. This enables accurate absolute quantification of site-specific phosphorylation stoichiometry with reported coefficients of variation below 5% when used as an internal standard [1].

Uniform 13C/15N Labeling of Bioactive Peptides for NMR Structure Determination

For structural elucidation of medium-sized peptides (20-50 residues) where recombinant expression is not feasible, chemical synthesis using Fmoc-Ser(tBu)-OH-13C3,15N and other dual-labeled amino acids provides uniformly 13C/15N-labeled material. This approach enables the complete suite of triple-resonance NMR experiments for backbone and side-chain resonance assignment, yielding atomic-resolution structural models that cannot be obtained using unlabeled or 15N-only labeled peptides [2].

SILAC-Based Quantitative Interactomics: Incorporating Serine-Containing Peptides

In SILAC experiments where metabolic incorporation of labeled serine is required—such as in cell lines auxotrophic for serine or in studies of serine-rich protein domains—Fmoc-Ser(tBu)-OH-13C3,15N serves as the precursor for synthesizing heavy serine-containing media supplements or for generating heavy reference peptides used in post-metabolic labeling normalization. The high isotopic purity ensures that quantitative ratios derived from MS1 extracted ion chromatograms reflect true biological variance rather than isotopic impurity [3].

Synthesis of Isotopically-Labeled Proteotypic Peptides for Targeted MS Assay Development

In the development of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) assays, synthetic heavy peptides are required for optimization of collision energy, verification of fragment ion identity, and generation of calibration curves. Fmoc-Ser(tBu)-OH-13C3,15N enables the production of heavy serine-containing proteotypic peptides that co-elute with their endogenous light counterparts, serving as ideal internal standards for absolute quantification in complex biological matrices [4].

Application
Selection Property
Validation Focus
AQUA peptide internal standard synthesis
+4 Da mass shift and dual isotopic purity
MS1 peak separation and quantification accuracy
Uniformly labeled peptide for NMR structure
13C/15N dual label for triple-resonance experiments
Backbone resonance assignment and structural model quality
SILAC heavy reference peptide
High isotopic enrichment (99% 13C, 98% 15N)
Quantitative ratios free of isotopic impurity interference
SRM/PRM assay development
Co-eluting heavy peptide standard with matched retention
Fragment ion identity verification and calibration curve linearity

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